2-bromo-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S2/c1-2-26-15-9-11(7-8-14(15)23)10-16-18(25)22(19(27)28-16)21-17(24)12-5-3-4-6-13(12)20/h3-10,23H,2H2,1H3,(H,21,24)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKYJLKQZPKZEQ-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the Benzylidene Group: The benzylidene group can be introduced by condensing the thiazolidinone intermediate with an appropriate aldehyde in the presence of a base.
Bromination: The final step involves the bromination of the benzamide derivative using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a benzyl derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
Thiazolidinone derivatives, including 2-bromo-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide, have shown significant antimicrobial activity against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
A study conducted by researchers demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential for development into a therapeutic agent against infectious diseases.
Anticancer Activity
Research has indicated that thiazolidinone derivatives possess anticancer properties, making them candidates for cancer treatment.
Case Study: Cytotoxic Effects
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The compound's mechanism involves the activation of caspases and the modulation of cell cycle regulators, leading to cell death in cancerous cells.
Potential Applications in Drug Development
Given the promising results from preliminary studies, further research into the pharmacokinetics and pharmacodynamics of this compound is warranted. The compound's unique structure offers opportunities for modification to enhance its biological activity and selectivity.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to:
Inhibit Enzymes: The compound may inhibit key enzymes involved in various biological processes, leading to its antimicrobial or anticancer effects.
Modulate Signaling Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Bind to Receptors: The compound may bind to specific receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
Imidazolidinone vs. Thiazolidinone
- Compound from : (5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one replaces the thiazolidinone sulfur with a nitrogen atom, forming an imidazolidinone core. This alters electronic properties, reducing sulfur-mediated interactions (e.g., enzyme inhibition via thiol groups) .
Substituent Effects on Benzamide and Benzylidene Moieties
Table 1: Substituent Comparison of Key Analogues
Key Observations:
Biological Activity
The compound 2-bromo-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula : C21H19BrN2O5S
- Molecular Weight : 491.4 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Thiazolidinone derivatives, including the compound , have shown promising antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains.
Key Findings:
- Inhibition of Bacterial Growth : Studies have reported that thiazolidinones possess broad-spectrum antibacterial activity. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against multiple pathogens .
- Fungal Activity : Compounds similar to this compound have shown effective antifungal properties, with some exhibiting MIC values significantly lower than standard antifungal agents .
Anticancer Activity
The anticancer potential of thiazolidinones has been extensively studied. The compound under review is believed to inhibit cancer cell proliferation through various mechanisms.
Case Studies:
- PTP1B Inhibition : Certain thiazolidinone derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer progression. Compounds with IC50 values as low as 6.09 μM have been documented .
- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that thiazolidinones can induce apoptosis and inhibit cell cycle progression, suggesting their potential as chemotherapeutic agents .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for various enzymes involved in metabolic pathways related to cancer and microbial resistance.
- Reactive Oxygen Species (ROS) Generation : Thiazolidinones are known to induce oxidative stress in microbial cells and cancer cells, leading to cell death.
Summary of Biological Activities
Comparative IC50 Values
| Compound Name | IC50 Value (μM) | Target Enzyme/Cell Type |
|---|---|---|
| 2-bromo-N-[(5Z)-5-(3-ethoxy...]-benzamide | 6.09 | PTP1B |
| Compound 14b (similar structure) | 8.66 | PTP1B |
| Standard Antifungal Agent (e.g., Ketoconazole) | 15.91 | Tyrosinase |
Q & A
Q. What role does the ethoxy-hydroxybenzylidene group play in supramolecular interactions?
- Methodological Answer : Analyze crystal packing via Hirshfeld surfaces to identify hydrogen bonding (O–H···O/S) and π-π stacking interactions. Compare with analogs lacking the ethoxy group to assess its contribution to lattice stability. Modify the substituent (e.g., methoxy vs. ethoxy) to tune solubility and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
